molecular formula C10H8N4O4 B030849 NP-Ahd-13C3 CAS No. 957493-95-7

NP-Ahd-13C3

Cat. No.: B030849
CAS No.: 957493-95-7
M. Wt: 251.17 g/mol
InChI Key: FULJCJZKZXOFQZ-OTQLJULOSA-N
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Description

1-(2-Nitrobenzylidenamino)-2,4-imidazolidinedione-[2,4,5-13C]: is a stable isotope-labeled compound, commonly referred to as NP-Ahd-13C3 . This compound is a derivative of 1-(2-nitrobenzylidenamino)-2,4-imidazolidinedione, which is a metabolite of nitrofuran antibiotics. It is primarily used as an analytical standard in various scientific research applications .

Scientific Research Applications

1-(2-Nitrobenzylidenamino)-2,4-imidazolidinedione-[2,4,5-13C] is widely used in scientific research, including:

    Chemistry: As an analytical standard for the quantification of nitrofuran metabolites in food samples using liquid chromatography-mass spectrometry.

    Biology: In metabolic tracing studies to investigate the metabolic pathways of nitrofuran antibiotics.

    Medicine: As a reference material in pharmacokinetic studies to understand the distribution and metabolism of nitrofuran antibiotics.

    Industry: In quality control laboratories for the detection of nitrofuran residues in food products

Future Directions

NP-Ahd-13C3 may be used as a standard in the determination of nitrofuran metabolites and chloramphenicol in shrimp, using a single extraction method and liquid chromatographic/mass spectrometric method (LC/MS-MS) . It may also be used as an internal standard to quantify the presence of 1-(2-nitrobenzylidenamino)-2,4-imidazolidine-dione (2-NP-AHD) in shrimp samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-nitrobenzylidenamino)-2,4-imidazolidinedione-[2,4,5-13C] involves the incorporation of carbon-13 isotopes into the molecular structureThe reaction conditions often involve the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the incorporation of the isotopes .

Industrial Production Methods: Industrial production of 1-(2-nitrobenzylidenamino)-2,4-imidazolidinedione-[2,4,5-13C] follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistent incorporation of carbon-13 isotopes. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to verify the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitrobenzylidenamino)-2,4-imidazolidinedione-[2,4,5-13C] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-(2-Nitrobenzylidenamino)-2,4-imidazolidinedione-[2,4,5-13C] is unique due to its specific carbon-13 labeling, which provides enhanced sensitivity and accuracy in analytical applications. Its stable isotope labeling makes it an invaluable tool in metabolic studies and quantitative analysis .

Properties

IUPAC Name

1-[(E)-(2-nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4/c15-9-6-13(10(16)12-9)11-5-7-3-1-2-4-8(7)14(17)18/h1-5H,6H2,(H,12,15,16)/b11-5+/i6+1,9+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULJCJZKZXOFQZ-OTQLJULOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13C](=O)N[13C](=O)N1/N=C/C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016783
Record name 1-[(2-Nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007476-86-9
Record name 1-[(2-Nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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